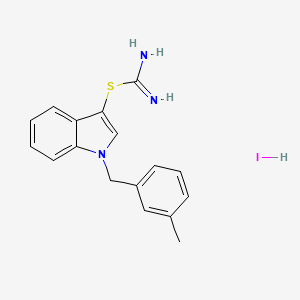

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

Description

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a structurally specialized compound featuring a methyl-substituted benzyl group at the indole nitrogen and an imidothiocarbamate-hydroiodide moiety. While direct data on this specific compound (3-methylbenzyl isomer) are unavailable in the provided evidence, its structural analogs—particularly the 2- and 4-methylbenzyl isomers, as well as chloro-substituted derivatives—offer valuable insights for comparative analysis.

Properties

IUPAC Name |

[1-[(3-methylphenyl)methyl]indol-3-yl] carbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3S.HI/c1-12-5-4-6-13(9-12)10-20-11-16(21-17(18)19)14-7-2-3-8-15(14)20;/h2-9,11H,10H2,1H3,(H3,18,19);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBGLSPIZOOWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SC(=N)N.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18IN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The 3-methylbenzyl group is then introduced through a Friedel-Crafts alkylation reaction, using 3-methylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

The imidothiocarbamate moiety is formed by reacting the indole derivative with an isothiocyanate, followed by the addition of hydroiodic acid to form the hydroiodide salt. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the imidothiocarbamate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, while the imidothiocarbamate moiety can form covalent bonds with nucleophilic sites on proteins and enzymes. This dual interaction can lead to the inhibition of key biological processes, such as cell proliferation and microbial growth.

Comparison with Similar Compounds

1-(2-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

- Molecular Formula : C₁₇H₁₇N₃S·HI

- Molecular Weight : 423.3 g/mol

- CAS No.: 1052404-70-2

- Purity : 95% (Combi-Blocks Inc.)

- This isomer is marketed as a novel synthetic intermediate .

1-(4-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

- Molecular Formula : C₁₇H₁₈IN₃S

- Molecular Weight : 423.31 g/mol

- CAS No.: 1052409-40-1

- Purity : ≥98% (MolCore, Hairui Chemical)

- Key Features : The para-methyl group offers electronic stabilization without significant steric effects, likely enhancing solubility and synthetic utility. Suppliers emphasize its application in pharmaceutical quality control and R&D .

Table 1: Comparison of Methyl-Substituted Analogs

Chloro-Substituted Analogs

1-(2-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

- Molecular Formula : C₁₆H₁₅ClIN₃S

- Molecular Weight : 443.7 g/mol

- CAS No.: 1049785-15-0

- Purity : ≥95% (CymitQuimica, EOS Med Chem)

- Key Features : The electron-withdrawing chlorine atom at the ortho position may enhance electrophilic reactivity. Marketed as a versatile scaffold for medicinal chemistry .

1-(4-Chlorobenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide

- Molecular Formula : C₁₆H₁₅ClIN₃S

- Molecular Weight : 443.74 g/mol

- CAS No.: 1049785-06-9

- LIFE CHEMICALS lists this compound for inquiry in drug discovery pipelines .

Table 2: Chloro-Substituted Analogs

Research Findings and Implications

Structural Influences on Physicochemical Properties

- Methyl vs. Chloro Substituents : Methyl groups (electron-donating) enhance lipophilicity, whereas chloro groups (electron-withdrawing) may improve stability and intermolecular interactions. The 4-methyl isomer’s higher purity (≥98%) suggests optimized synthesis protocols compared to the 2-methyl analog (95%) .

- Positional Isomerism : Para-substituted analogs (4-methyl, 4-chloro) generally exhibit lower steric hindrance, favoring applications requiring molecular flexibility. Ortho-substituted derivatives (2-methyl, 2-chloro) may serve as sterically hindered probes in mechanistic studies .

Biological Activity

1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The compound features an indole ring system substituted with a 3-methylbenzyl group and an imidothiocarbamate moiety. The structural characteristics are critical for its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties, particularly against resistant strains of bacteria and fungi. Its mechanism of action is thought to involve interference with cellular processes, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of related indole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, compounds with similar scaffolds have shown minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against MRSA, suggesting that structural modifications can enhance activity against resistant strains .

Case Studies

- Study on Indole Derivatives : A series of indole-imidazole compounds were evaluated for their antimicrobial properties. The most active derivatives exhibited MIC values significantly lower than those of traditional antibiotics, indicating a promising alternative for treating resistant infections .

- Cytotoxicity Assessment : In cytotoxicity tests against human embryonic kidney cells (HEK293), several derivatives demonstrated low toxicity levels, with no hemolytic activity at concentrations up to 32 µg/mL . This suggests a favorable safety profile for further development.

Data Tables

| Compound Name | MIC (µg/mL) | Cytotoxicity (HEK293) | Notes |

|---|---|---|---|

| 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide | TBD | Low | Potential anti-MRSA activity |

| Indole-imidazole derivative A | 0.25 | None | Highly effective against MRSA |

| Indole-imidazole derivative B | 16 | Moderate | Effective but higher toxicity |

Q & A

Q. What are the recommended synthetic routes for 1-(3-Methylbenzyl)-1H-indol-3-yl imidothiocarbamate hydroiodide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with indole derivatives. For example:

Alkylation : React 3-methylbenzyl bromide with a substituted indole (e.g., 1H-indol-3-yl methanamine) under basic conditions (NaH/DMF) to introduce the benzyl group at the indole N1 position .

Imidothiocarbamate Formation : Treat the intermediate with thiocarbonyl diimidazole (TCDI) or CS₂ in the presence of a coupling agent (e.g., EDCI) to form the imidothiocarbamate moiety.

Salt Formation : React with hydroiodic acid (HI) to generate the hydroiodide salt.

- Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

- Monitor reaction progress via TLC or LCMS to avoid over-alkylation or side reactions .

Q. How can structural confirmation of the compound be achieved using spectroscopic techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Identify aromatic protons (δ 6.8–8.2 ppm for indole and benzyl groups) and methyl groups (δ 2.3–2.5 ppm for 3-methylbenzyl) .

- ¹³C-NMR : Confirm the imidothiocarbamate group (C=S signal at δ ~180–190 ppm) and quaternary carbons in the indole ring .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ or [M-I]⁺ ions) with <5 ppm error .

- X-ray Crystallography : Resolve crystal structures for absolute configuration verification, particularly for chiral centers or tautomeric forms .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence observed activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins and validate discrepancies between in vitro and in silico results .

Q. How can the stability of the imidothiocarbamate group be assessed under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC. The thiocarbamate group is prone to hydrolysis in acidic media, requiring formulation adjustments (e.g., enteric coatings) .

- Light/Oxygen Sensitivity : Store samples in amber vials under N₂ and test for photodegradation using UV-Vis spectroscopy .

Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Use purified enzymes (e.g., kinases or dehydrogenases) to measure IC₅₀ values via fluorescence-based kits .

- Cell-Based Models :

- Apoptosis Studies : Treat cancer cell lines (e.g., HeLa) and assess caspase-3 activation via flow cytometry .

- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity for GPCRs or ion channels .

Contradiction Analysis & Data Interpretation

Q. How should researchers address discrepancies in synthetic yields reported for similar indole derivatives?

- Methodological Answer :

- Reaction Parameter Mapping : Compare solvent polarity (DMF vs. THF), temperature (room temp vs. reflux), and catalyst loading (Pd vs. Cu) across studies .

- Side-Reaction Identification : Use GC-MS or MALDI-TOF to detect byproducts (e.g., dimerization or oxidation artifacts) that reduce yields .

Q. What analytical techniques differentiate between tautomeric forms of the imidothiocarbamate group?

- Methodological Answer :

- Variable Temperature NMR (VT-NMR) : Monitor chemical shift changes at elevated temperatures to identify tautomeric equilibria .

- IR Spectroscopy : Compare C=S (1050–1250 cm⁻¹) and C-N (1350–1450 cm⁻¹) stretching frequencies to confirm dominant tautomers .

Safety & Handling

Q. What precautions are critical for handling the hydroiodide salt form?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of HI vapors during salt formation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to prevent skin/eye contact, as hydroiodic acid is corrosive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.